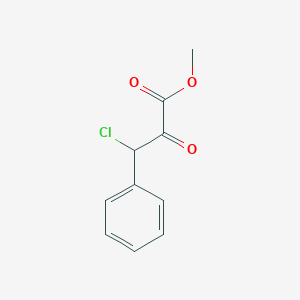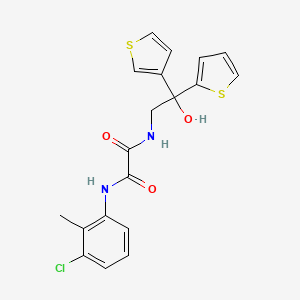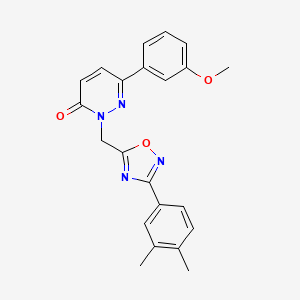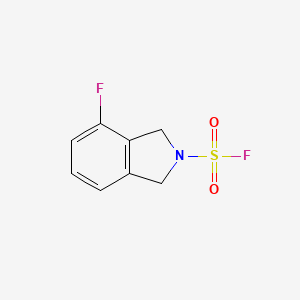![molecular formula C18H28N4O5S B2779209 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097920-71-1](/img/structure/B2779209.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine-containing compounds are important synthetic medicinal blocks for drug construction, and their synthesis has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains sulfamoyl and methoxyphenyl functional groups, which may contribute to its biological activity.Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Activity
The modification of the piperidine ring in compounds similar to the specified chemical structure has been studied for their binding and activity at sigma receptors. Research indicates that certain methyl-substituted piperidine derivatives show potent sigma(1) ligand activity and selectivity, which can be utilized in positron emission tomography (PET) experiments and potentially in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. This suggests a role in the development of tools for neuroimaging and cancer treatment (Berardi et al., 2005).
Corrosion Inhibition
Piperidine derivatives have been explored for their corrosion inhibition properties on metals, such as iron. Quantum chemical calculations and molecular dynamics simulations of certain piperidine derivatives reveal their effectiveness in reducing corrosion, indicating their potential application in industrial settings to protect metals from corrosive environments (Kaya et al., 2016).
Polymerization Catalysts
Research into the use of palladium aryl sulfonate phosphine catalysts, incorporating methoxy-phenyl groups, demonstrates their ability to homopolymerize ethylene and copolymerize ethylene with acrylates. This points to applications in the development of new materials and polymers with specific properties for industrial and commercial use (Skupov et al., 2007).
Antimicrobial Activity
The synthesis and characterization of piperidine-based compounds with specific substitutions have shown antimicrobial activities. Such compounds could be used in the development of new antimicrobial agents for medical and healthcare applications, indicating a broad spectrum of activity against various bacterial and fungal strains (Prakash et al., 2013).
Zukünftige Richtungen
The development of new piperidine derivatives with improved pharmacological properties is an active area of research . Future studies may focus on the synthesis and evaluation of compounds similar to “N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide” for potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-21(2)28(25,26)22-10-8-14(9-11-22)12-19-17(23)18(24)20-13-15-6-4-5-7-16(15)27-3/h4-7,14H,8-13H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUUVMPTOKFZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)


![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)
![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)



![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)

![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)

![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)
![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)